4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound characterized by multiple functional groups, including benzodioxole, methoxy, hydroxy, and morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, which undergo various chemical transformations such as acylation, alkylation, and cyclization to form the desired product. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural complexity and functional groups may interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylcarbonyl)-5-(4-methoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(1,3-Benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(2-piperidinoethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of “4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H28N2O10 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H28N2O10/c1-33-19-12-16(24(34-2)26-25(19)38-14-39-26)21-20(22(30)15-3-4-17-18(11-15)37-13-36-17)23(31)27(32)29(21)6-5-28-7-9-35-10-8-28/h3-4,11-12,21,30H,5-10,13-14H2,1-2H3/b22-20+ |
InChI Key |
LYVWKPOWDAYOGR-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)C3/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C(=O)N3CCN6CCOCC6)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C(=O)N3CCN6CCOCC6)OC)OCO2 |
Origin of Product |
United States |
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